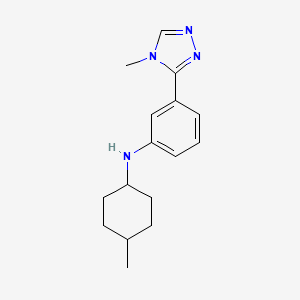

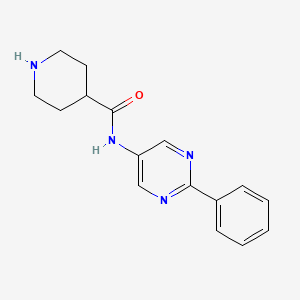

![molecular formula C17H26N2O2 B7557745 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of research chemicals known as designer drugs and has been used in scientific research for its analgesic and opioid properties.

Scientific Research Applications

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide has been used in scientific research for its analgesic and opioid properties. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide has also been shown to have a lower affinity for the delta-opioid receptor, which is responsible for mediating the side effects of opioids such as respiratory depression and constipation.

Mechanism of Action

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This receptor is located in the central nervous system and is responsible for the modulation of pain perception. 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. These endogenous opioids then bind to the same receptor, further enhancing the analgesic effects of 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide.

Biochemical and Physiological Effects

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide has been shown to produce analgesia in animal models of pain. It has also been shown to produce dose-dependent respiratory depression, which is a common side effect of opioids. 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide has been shown to have a shorter duration of action compared to other opioids such as morphine, which may make it useful in certain clinical scenarios.

Advantages and Limitations for Lab Experiments

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide has several advantages as a research chemical. It is relatively easy to synthesize and is readily available from chemical suppliers. It has also been shown to have a high affinity for the mu-opioid receptor, making it useful in studies of opioid receptor pharmacology. However, 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide has several limitations as a research chemical. It has been shown to produce respiratory depression at high doses, which may limit its use in certain animal models. It also has a relatively short duration of action, which may make it less useful in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide. One area of interest is the development of novel opioid analgesics that have a lower risk of respiratory depression and other side effects. 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide may serve as a starting point for the development of such compounds. Another area of interest is the study of the molecular mechanisms underlying opioid receptor activation by 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide. This may lead to the development of more selective opioid agonists with fewer side effects. Finally, the use of 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide in animal models of pain may provide insights into the mechanisms underlying pain perception and may lead to the development of novel analgesics.

Synthesis Methods

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-hydroxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon catalyst. This reaction produces the intermediate 4-(4-hydroxyphenyl)butan-2-one, which is then reacted with cyclohexylamine to produce 1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide.

properties

IUPAC Name |

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(5-6-14-7-9-15(20)10-8-14)19-16(21)17(18)11-3-2-4-12-17/h7-10,13,20H,2-6,11-12,18H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEQJXMSXDBZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NC(=O)C2(CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)

![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)

![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)

![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)

![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)

![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)